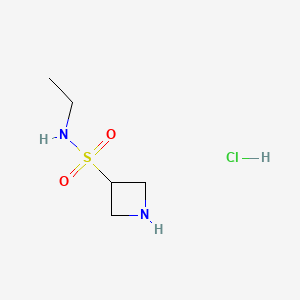
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of difluoromethyl and difluoroacetic acid groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid typically involves the introduction of difluoromethyl and difluoroacetic acid groups onto a phenyl ring. One common method involves the reaction of 4-(difluoromethylthio)phenylboronic acid with difluoroacetic acid under specific conditions. The reaction is usually catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in dry ether or THF under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and difluoroacetic acid groups can form strong interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(4-(Trifluoromethylthio)phenyl)-2,2-difluoroacetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(4-(Methylthio)phenyl)-2,2-difluoroacetic acid: Contains a methylthio group instead of a difluoromethyl group.
2-(4-(Chloromethylthio)phenyl)-2,2-difluoroacetic acid: Features a chloromethylthio group in place of the difluoromethyl group.
Uniqueness: 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both difluoromethyl and difluoroacetic acid groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable for various applications. The combination of these groups also allows for unique interactions with biological targets, enhancing its potential as a lead compound in drug discovery.
Propiedades
Fórmula molecular |
C9H6F4O2S |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2-[4-(difluoromethylsulfanyl)phenyl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H6F4O2S/c10-8(11)16-6-3-1-5(2-4-6)9(12,13)7(14)15/h1-4,8H,(H,14,15) |
Clave InChI |
BPABEWZGQRXUCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)O)(F)F)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)



![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)

![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)



